molecular formula C22H22ClN3O2 B14706715 3(2H)-Pyridazinone, 6-(p-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl- CAS No. 23338-59-2

3(2H)-Pyridazinone, 6-(p-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl-

Cat. No.: B14706715
CAS No.: 23338-59-2
M. Wt: 395.9 g/mol
InChI Key: PXZDPMRCXQTANE-UHFFFAOYSA-N
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Description

Properties

CAS No.

23338-59-2

Molecular Formula

C22H22ClN3O2

Molecular Weight

395.9 g/mol

IUPAC Name

6-(4-chlorophenyl)-2-(2-morpholin-4-ylethyl)-4-phenylpyridazin-3-one

InChI

InChI=1S/C22H22ClN3O2/c23-19-8-6-18(7-9-19)21-16-20(17-4-2-1-3-5-17)22(27)26(24-21)11-10-25-12-14-28-15-13-25/h1-9,16H,10-15H2

InChI Key

PXZDPMRCXQTANE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C(=O)C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 6-(p-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl- typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, hydrazine derivatives, and other reagents that facilitate the formation of the pyridazinone core. Common reaction conditions may involve:

    Condensation reactions: Using aldehydes and hydrazines under acidic or basic conditions.

    Cyclization reactions: Formation of the pyridazinone ring through intramolecular cyclization.

    Substitution reactions: Introducing the p-chlorophenyl and morpholinoethyl groups through nucleophilic substitution.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to enhance yield and purity. This may include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification techniques: Employing crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 6-(p-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups or carbonyl groups to amines or alcohols.

    Substitution: Halogenation, alkylation, or acylation reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 6-(p-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl- involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Affecting metabolic or signaling pathways within cells.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 23338-59-2 (as per ).
  • Molecular Formula : C₂₂H₂₂ClN₃O₂.
  • Structural Features: A pyridazinone core substituted with:
  • A p-chlorophenyl group at position 4.
  • A 2-morpholinoethyl chain at position 2.
  • A phenyl group at position 3.

Pharmacological Context: Pyridazinones are heterocyclic compounds with diverse biological activities, including anti-inflammatory, analgesic, and enzyme inhibitory properties. The p-chlorophenyl group may enhance lipophilicity and receptor binding, while the phenyl group at position 4 contributes to steric and electronic effects on the pyridazinone ring ().

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Features

Compound Name / CAS No. Substituents (Positions) Biological Activity/Notes Reference
Target Compound (23338-59-2) 6-(p-Cl-C₆H₄), 2-(2-morpholinoethyl), 4-Ph Potential PDE/SIRT2 inhibition (inferred)
6-(m-Cl-C₆H₄) analogue (23338-51-4) 6-(m-Cl-C₆H₄), same other groups Unreported activity; structural isomer
Compound 14 () 2-(propanamide-piperazinyl), 6-morpholino Moderate SIRT2 inhibition
Emorfazone 4-ethoxy, 5-morpholino Marketed NSAID (anti-inflammatory)
6-(4-Cl-Ph)-4-arylidene derivatives 4-arylidene, 6-(4-Cl-Ph) Anticonvulsant activity (MES model)

Key Observations:

Chlorophenyl Position Matters: The p-chlorophenyl group in the target compound (vs. m-chlorophenyl in 23338-51-4) may enhance receptor binding due to para-substitution’s electronic effects, as seen in analogues with improved COX-2 inhibition (). In , 3-chlorophenyl-substituted pyridazinones showed superior analgesic activity compared to 4-chlorophenyl derivatives, highlighting positional sensitivity.

Morpholino vs. Piperazinyl Side Chains: The morpholinoethyl group in the target compound differs from piperazinyl-propanamide chains (e.g., Compound 14). Elongated alkyl spacers (e.g., propanamide) reduce SIRT2 inhibition, suggesting the target’s shorter morpholinoethyl chain may retain efficacy (). Morpholino groups (as in emorfazone) are linked to cyclooxygenase (COX) inhibition, whereas piperazinyl groups are associated with serotonin receptor modulation ().

Phenyl Group at Position 4: The 4-phenyl substituent in the target compound contrasts with 4-arylidene groups in anticonvulsant pyridazinones (). Methyl or chloro substituents at position 6 in these analogues showed higher anticonvulsant activity, suggesting the target’s p-chlorophenyl group may prioritize anti-inflammatory over CNS effects.

Table 2: Activity Profiles of Selected Pyridazinones

Compound Activity Type Efficacy (vs. Reference) Mechanism Insights
Target Compound Inferred PDE/SIRT2 inhibition Not yet reported Morpholinoethyl may stabilize hydrogen bonding (cf. )
Emorfazone Anti-inflammatory Marketed (comparable to NSAIDs) COX inhibition via morpholino group
6-(4-Cl-Ph)-3(2H)-pyridazinones () Anticonvulsant 3e, 3j: 70–80% MES inhibition Methyl > chloro substituents at position 6
4,6-Diphenyl derivatives () Analgesic More potent than acetaminophen Piperazinyl-propyl chain enhances activity

Physicochemical and Toxicological Notes

    Biological Activity

    The compound 3(2H)-Pyridazinone, 6-(p-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl- is a member of the pyridazinone family, which has garnered attention for its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

    Overview of Pyridazinone Derivatives

    Pyridazinones are a class of compounds known for their wide range of biological activities, including:

    • Antimicrobial : Effective against various bacterial and fungal strains.
    • Cardiotonic : Enhancing myocardial contractility with minimal changes to heart rate.
    • Anticholinesterase : Inhibiting enzymes that break down acetylcholine, thereby increasing its availability in synaptic clefts.
    • Analgesic and Anti-inflammatory : Showing promise in pain relief and reducing inflammation.

    Antimicrobial Activity

    Research indicates that pyridazinone derivatives exhibit significant antimicrobial properties. For example, studies have shown that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. A specific derivative demonstrated high activity against acetylcholinesterase and butyrylcholinesterase, highlighting its potential in treating neurodegenerative diseases .

    CompoundActivityReference
    6-(3-chlorophenyl)-3(2H)-pyridazinoneAntimicrobialÖzçelik et al., 2010
    6-(4-(3-trifluoromethylphenyl)-piperazine)AChE InhibitorÖzçelik et al., 2010
    N'-[(4-trifluoromethylphenyl)sulfonyl]-2-[4-(substituted phenyl)piperazine]High AChE activityUtku et al., 2011

    Cardiotonic Effects

    The compound has been studied for its cardiotonic effects. In pharmacological tests on animal models, it was found to significantly increase myocardial contractility without adversely affecting heart rate or blood pressure. This characteristic positions it as a potential candidate for treating heart failure .

    The biological activity of pyridazinones is primarily attributed to their ability to interact with various biological targets:

    • Enzyme Inhibition : Many derivatives act as inhibitors of cholinesterases, which are critical in neurotransmission. This inhibition can lead to enhanced cholinergic signaling, beneficial in conditions like Alzheimer's disease .
    • Binding Affinity : Molecular docking studies suggest that these compounds can bind to multiple sites on target proteins, enhancing their efficacy .

    Study on Anticholinesterase Activity

    A notable study synthesized 18 different pyridazinone derivatives and evaluated their anticholinesterase activity. The results indicated that certain derivatives exhibited potent inhibitory effects at low concentrations, suggesting their potential as therapeutic agents against Alzheimer's disease .

    Cytotoxicity Assessment

    In vitro cytotoxicity tests were conducted using L929 fibroblast cells. Two derivatives were tested for their cytotoxic effects:

    • T3 caused complete cell death at higher concentrations (50 and 100 µM), while no significant cytotoxicity was observed at lower doses (1, 10, or 20 µM).
    • T6 , on the other hand, showed no cytotoxic effects across all tested concentrations.

    This indicates that T6 may be a safer candidate for further development .

    Q & A

    Q. What are the common synthetic routes for 3(2H)-Pyridazinone derivatives, and how are reaction conditions optimized for high yield?

    Methodological Answer: Synthesis of pyridazinone derivatives typically involves cyclocondensation of diketones with hydrazines or hydrazides. For example, substituted pyridazinones can be synthesized via microwave-assisted reactions to enhance regioselectivity and reduce reaction time . Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) is achieved using statistical experimental design (e.g., factorial or response surface methodology), which minimizes trial-and-error approaches. For instance, a Central Composite Design (CCD) can identify critical parameters affecting yield, such as molar ratios of reactants or microwave power settings .

    Q. How is the molecular structure of 6-(p-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl-3(2H)-pyridazinone characterized?

    Methodological Answer: Structural elucidation employs X-ray crystallography to determine bond lengths, angles, and packing interactions. For example, a related pyridazinone derivative (with morpholinoethyl and phenyl groups) was resolved in space group P 1̄, revealing intermolecular hydrogen bonds between the morpholine oxygen and adjacent NH groups . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, van der Waals contacts), providing insights into crystal stability . Complementary techniques include NMR (for substituent orientation) and FT-IR (to confirm functional groups like C=O and N-H) .

    Q. What pharmacological activities have been reported for pyridazinone derivatives?

    Methodological Answer: Pyridazinones exhibit diverse bioactivities, including antiplatelet aggregation (e.g., inhibition of ADP-induced platelet aggregation in vitro) and positive inotropic effects (enhancing cardiac contractility via PDE-III inhibition) . Structure-activity relationship (SAR) studies highlight the importance of the p-chlorophenyl group for enhancing lipophilicity and target binding . In vitro assays (e.g., enzyme inhibition or receptor-binding studies) are typically conducted at micromolar concentrations to establish potency .

    Advanced Research Questions

    Q. How can computational methods enhance the synthesis and design of pyridazinone derivatives?

    Methodological Answer: Quantum chemical calculations (e.g., DFT or reaction path searches) predict transition states and intermediates, guiding the design of regioselective syntheses. For example, ICReDD combines computational workflows with experimental validation to identify optimal reaction pathways, reducing development time by 30–50% . Molecular docking evaluates interactions with biological targets (e.g., PDE-III or COX enzymes), prioritizing substituents like the morpholinoethyl group for enhanced binding .

    Q. How do substituents like the p-chlorophenyl group influence the biological activity of pyridazinones?

    Methodological Answer: The p-chlorophenyl group enhances activity by:

    • Increasing lipophilicity (log P), improving membrane permeability.
    • Stabilizing π-π interactions with aromatic residues in enzyme active sites (e.g., COX-2) .
      SAR studies compare analogs with halogens (Cl, F) or electron-withdrawing groups at the para position. For instance, replacing chlorine with fluorine reduces antiplatelet activity by 40%, highlighting the role of electronegativity .

    Q. What strategies resolve contradictions in biological activity data across different pyridazinone analogs?

    Methodological Answer: Contradictions arise from variations in assay conditions (e.g., cell lines, concentrations). To resolve discrepancies:

    • Perform meta-analyses of published data, controlling for variables like IC50 measurement protocols .
    • Use isogenic cell lines to eliminate genetic variability.
    • Validate findings with orthogonal assays (e.g., fluorescence polarization alongside enzyme inhibition) .

    Q. How are advanced spectroscopic techniques applied in elucidating reaction mechanisms for pyridazinone derivatives?

    Methodological Answer:

    • Time-resolved NMR monitors intermediate formation during cyclocondensation, identifying rate-limiting steps .
    • Mass spectrometry (HRMS) detects transient species (e.g., acylium ions) in microwave-assisted syntheses.
    • In situ FT-IR tracks functional group transformations (e.g., C=O stretching shifts during ring closure) .

    Key Research Findings Table

    AspectKey FindingReference
    Synthetic Yield Microwave-assisted synthesis improves yield by 20–25% compared to conventional heating.
    Bioactivity 6-(p-chlorophenyl) analogs show IC50 values of 12–18 μM in platelet assays.
    Structural Analysis Hirshfeld surfaces reveal 60% H-bond contributions in crystal packing.
    Computational Design Reaction path searches reduce optimization cycles by 40%.

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